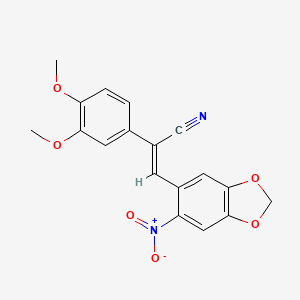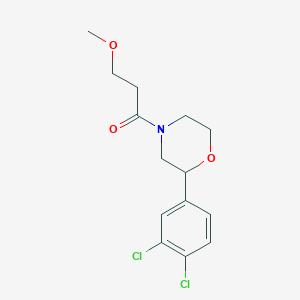![molecular formula C21H25BrN2O2 B5377114 4-bromo-2-methoxy-6-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol](/img/structure/B5377114.png)
4-bromo-2-methoxy-6-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-2-methoxy-6-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol is a chemical compound that belongs to the class of phenols. It is commonly referred to as BRL-15572 and has been the subject of scientific research due to its potential use in various applications.
作用機序
BRL-15572 acts as a selective antagonist of the dopamine D3 receptor. It binds to the receptor and prevents dopamine from binding, which inhibits downstream signaling pathways. This inhibition of the dopamine D3 receptor has been shown to have potential therapeutic effects in various diseases, including drug addiction, schizophrenia, and Parkinson's disease.
Biochemical and Physiological Effects:
Studies have shown that BRL-15572 has a range of biochemical and physiological effects. It has been shown to reduce cocaine self-administration in rats, suggesting a potential use in drug addiction treatment. BRL-15572 has also been shown to improve cognitive function in animal models of schizophrenia. In addition, BRL-15572 has been shown to have neuroprotective effects in animal models of Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of BRL-15572 is its selectivity for the dopamine D3 receptor. This selectivity makes it a valuable tool for studying the function of this receptor subtype. However, one limitation of BRL-15572 is its low solubility in water, which can make it difficult to work with in some experiments.
将来の方向性
There are several potential future directions for the study of BRL-15572. One direction is the development of new drugs that target the dopamine D3 receptor for the treatment of drug addiction, schizophrenia, and Parkinson's disease. Another direction is the use of BRL-15572 as a tool for studying the function of the dopamine D3 receptor in various physiological processes. Finally, the development of new synthesis methods for BRL-15572 could improve its solubility and make it easier to work with in lab experiments.
Conclusion:
In conclusion, BRL-15572 is a chemical compound that has been the subject of scientific research due to its potential use in various applications. Its selectivity for the dopamine D3 receptor makes it a valuable tool for studying the function of this receptor subtype. BRL-15572 has a range of biochemical and physiological effects and has potential therapeutic uses in drug addiction, schizophrenia, and Parkinson's disease. The development of new drugs and synthesis methods for BRL-15572 could lead to new treatments for these diseases.
合成法
The synthesis of BRL-15572 involves the reaction of 4-bromo-2-methoxyphenol with N-[(3-phenyl-2-propen-1-yl)piperazin-1-yl]methyl]methanesulfonamide. The reaction is carried out in the presence of a base and a solvent. The product is then purified using column chromatography to obtain the final compound.
科学的研究の応用
BRL-15572 has been studied for its potential use in various applications, including as a tool for understanding the function of G protein-coupled receptors (GPCRs). GPCRs are a family of proteins that play a critical role in many physiological processes and are a target for many drugs. BRL-15572 has been shown to selectively inhibit a specific subtype of GPCR, the dopamine D3 receptor. This selectivity makes BRL-15572 a valuable tool for studying the function of this receptor subtype.
特性
IUPAC Name |
4-bromo-2-methoxy-6-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25BrN2O2/c1-26-20-15-19(22)14-18(21(20)25)16-24-12-10-23(11-13-24)9-5-8-17-6-3-2-4-7-17/h2-8,14-15,25H,9-13,16H2,1H3/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBWDPQSAVBQBTI-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)CN2CCN(CC2)CC=CC3=CC=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)CN2CCN(CC2)C/C=C/C3=CC=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-ethyl-5-[(2-fluorophenoxy)methyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5377034.png)
![2-[tert-butyl(methyl)amino]ethyl 3-(4-methoxyphenyl)acrylate hydrochloride](/img/structure/B5377046.png)
![2-[2-(2-furyl)vinyl]-1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B5377058.png)
![N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N-methyl-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5377071.png)
![4-cyclopentyl-N-[1-(3-methylpyridin-2-yl)propyl]pyrimidin-2-amine](/img/structure/B5377076.png)


![5-(dimethylamino)-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5377091.png)
![N-[2-(2-isopropyl-1,3-thiazol-4-yl)ethyl]-4-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5377099.png)
![N-[1-(3-methoxyphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5377106.png)
![N-(4-phenyl-1,3-thiazol-2-yl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5377115.png)
![3-(allylthio)-6-(1-methyl-2-phenylvinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5377118.png)
![5-{[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-6-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B5377125.png)
![4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]-N-(4-ethoxyphenyl)-1-piperazinecarboxamide](/img/structure/B5377136.png)